molecular formula C19H23NO2 B5877385 N-benzyl-4-ethoxy-N-isopropylbenzamide

N-benzyl-4-ethoxy-N-isopropylbenzamide

Cat. No.: B5877385
M. Wt: 297.4 g/mol
InChI Key: RLGNKMGAEBJRMD-UHFFFAOYSA-N
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Description

N-Benzyl-4-ethoxy-N-isopropylbenzamide is a substituted benzamide derivative characterized by a 4-ethoxy group on the benzoyl ring and dual N-substituents: a benzyl group (C₆H₅CH₂) and an isopropyl group (CH(CH₃)₂). Its molecular formula is C₁₉H₂₃NO₂, with a molecular weight of 297.39 g/mol. The ethoxy substituent enhances lipophilicity, while the bulky N-substituents may influence steric interactions in biological or synthetic contexts.

Properties

IUPAC Name

N-benzyl-4-ethoxy-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-22-18-12-10-17(11-13-18)19(21)20(15(2)3)14-16-8-6-5-7-9-16/h5-13,15H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGNKMGAEBJRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Complexity: The target compound’s dual N-substituents (benzyl and isopropyl) contrast with simpler analogues like 4-ethoxy-N-(4-isopropylphenyl)benzamide (single N-substituent) .

Functional Group Diversity :

  • 4-[Bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide incorporates a sulfamoyl group and benzothiazole ring, which are associated with enhanced hydrogen-bonding and π-stacking capabilities, respectively .

Physicochemical Properties

  • Lipophilicity : The hexyloxy analogue () is more lipophilic (logP ~6.2 estimated) than the ethoxy-containing compounds (logP ~3.5–4.0), impacting solubility and bioavailability.
  • Molecular Weight : The target compound (297.39 g/mol) falls within the acceptable range for drug-like molecules, whereas the sulfamoyl-benzothiazole derivative (514.69 g/mol) may face challenges in pharmacokinetics due to its size .

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